2-(1H-indol-1-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one
Description
This compound features a central ethanone linker bridging a 1H-indol-1-yl group and a substituted piperidine ring. The piperidine moiety is functionalized with a pyrimidin-2-yloxy group at the 4-position, which further incorporates a pyridin-4-yl substituent at the pyrimidine’s 5-position.
Properties
IUPAC Name |
2-indol-1-yl-1-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c30-23(17-29-12-7-19-3-1-2-4-22(19)29)28-13-8-21(9-14-28)31-24-26-15-20(16-27-24)18-5-10-25-11-6-18/h1-7,10-12,15-16,21H,8-9,13-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNGVKGMIXOZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)CN4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: Indole-Pyrimidine Hybrids
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(pyridin-4-yl)ethan-1-one (Compound 27)
- Structural Similarities: Ethanone linker connecting a substituted indoline (4-fluoroindolin-1-yl) to a pyridin-4-yl group. Pyrimidine core (pyrrolo[2,3-d]pyrimidin-4-amine) fused with a pyrrole ring.
- Key Differences :
- Target compound uses a 1H-indol-1-yl group, whereas Compound 27 employs a 4-fluoroindolin-1-yl moiety.
- The pyrimidine in Compound 27 is fused with a pyrrole, contrasting with the standalone pyrimidin-2-yloxy group in the target compound.
- Synthesis : 69% yield via coupling of 5-(indol-5-yl)pyrrolo[2,3-d]pyrimidin-4-amine with 2-(pyridin-4-yl)acetic acid .
- Characterization : 1H NMR (DMSO-d6) confirms aromatic proton environments (δ 8.47–8.58 ppm for pyridin-4-yl protons) .
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-chloropyridin-2-yl)ethan-1-one (Compound 19)
- Structural Comparison :
- Replaces pyridin-4-yl with 5-chloropyridin-2-yl, introducing steric and electronic variations.
- Synthesis : 64% yield using 2-(5-chloropyridin-2-yl)acetic acid .
- Implications : Chlorine substitution may enhance lipophilicity but reduce solubility compared to pyridin-4-yl derivatives .
Piperidine-Substituted Pyrimidinones from Patent Literature
2-(2-Methyl-2H-Indazol-5-yl)-7-(Piperidin-4-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One
- Structural Features: Pyrido[1,2-a]pyrimidin-4-one core instead of ethanone-indole-pyrimidine. Piperidin-4-yl substituent at position 5.
- Relevance : Highlights the pharmaceutical utility of piperidine-substituted heterocycles, though the core scaffold differs significantly .
2-(3-(Difluoromethoxy)-4-Methoxyphenyl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One (Compound 35)
- Difluoromethoxy and methoxy groups on the phenyl ring may improve metabolic stability .
Substituent-Driven Variations in Piperidine Derivatives
1-[4-({5-Amino-6-[4-(Dimethylamino)Piperidin-1-yl]-2-Methylpyrimidin-4-yl}Oxy)Phenyl]Ethan-1-One
- Structural Parallels: Piperidine substituted with dimethylamino group at position 4. Pyrimidine-aryl ether linkage analogous to the target compound’s pyrimidin-2-yloxy-piperidine.
- Implications: The dimethylamino group enhances solubility and modulates target binding via protonation .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Feasibility: Ethanol-indole-pyrimidine hybrids (e.g., Compounds 19 and 27) are synthesized in moderate yields (64–69%), suggesting feasible routes for the target compound .
- Substituent Effects: Pyridin-4-yl (Compound 27) offers planar aromaticity for π-π stacking, while 5-chloropyridin-2-yl (Compound 19) introduces steric hindrance . Piperidine substituents (e.g., dimethylamino in ) modulate solubility and target engagement.
- Patent Trends: Pyrido-pyrimidinones (e.g., ) prioritize rigid scaffolds, whereas the target compound’s flexible ethanone linker may enable broader conformational adaptability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
